3-hydroxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide 3-hydroxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14818986
InChI: InChI=1S/C21H19N3O3/c25-19-11-27-18-9-8-12(10-17(18)22-19)21(26)24-16-7-3-5-14-13-4-1-2-6-15(13)23-20(14)16/h1-2,4,6,8-10,16,23H,3,5,7,11H2,(H,22,25)(H,24,26)
SMILES:
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol

3-hydroxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide

CAS No.:

Cat. No.: VC14818986

Molecular Formula: C21H19N3O3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide -

Specification

Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
IUPAC Name 3-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4H-1,4-benzoxazine-6-carboxamide
Standard InChI InChI=1S/C21H19N3O3/c25-19-11-27-18-9-8-12(10-17(18)22-19)21(26)24-16-7-3-5-14-13-4-1-2-6-15(13)23-20(14)16/h1-2,4,6,8-10,16,23H,3,5,7,11H2,(H,22,25)(H,24,26)
Standard InChI Key WSJYLKLONGWOLC-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC5=C(C=C4)OCC(=O)N5

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound features a tricyclic carbazole moiety (2,3,4,9-tetrahydro-1H-carbazol-1-yl) fused to a 2H-1,4-benzoxazine system. The carbazole component consists of two benzene rings fused to a pyrrole ring, while the benzoxazine ring incorporates oxygen and nitrogen atoms in a six-membered oxazine structure. A hydroxy group at position 3 and a carboxamide substituent at position 6 complete the molecular scaffold.

Table 1: Key Structural Features

FeatureDescription
Carbazole subunitTricyclic system with indole-like aromaticity
Benzoxazine ringSix-membered ring with O and N atoms at positions 1 and 4
Functional groups3-Hydroxy, 6-carboxamide, and tetrahydro saturation in the carbazole core

The IUPAC name, 3-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4H-1,4-benzoxazine-6-carboxamide, reflects its oxidation state and substitution pattern.

Spectroscopic Characterization

Spectroscopic data provide critical insights into the compound’s structure:

  • IR Spectroscopy: Peaks at 3200–3500 cm1^{-1} (O–H stretch), 1650–1750 cm1^{-1} (C=O stretches for amide and oxazine), and 1500–1600 cm1^{-1} (aromatic C=C).

  • 1^1H NMR: Distinct signals include aromatic protons (δ 6.8–8.4 ppm), NH of carboxamide (δ 10.3 ppm), and aliphatic protons from the tetrahydrocarbazole (δ 1.5–3.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 361.4 confirms the molecular weight.

Synthetic Methodologies

Key Reaction Pathways

Synthesis involves multi-step strategies starting from carbazole and benzoxazine precursors:

  • Carbazole Functionalization: Alkylation or acylation of 2,3,4,9-tetrahydro-1H-carbazol-1-one introduces the carboxamide group .

  • Benzoxazine Formation: Cyclocondensation of o-aminophenol derivatives with carbonyl compounds generates the oxazine ring .

  • Coupling Reactions: Amide bond formation between the carbazole and benzoxazine subunits using coupling agents like EDC/HOBt.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Carbazole acylationBenzoyl chloride, DMAP, DCM, 0°C–RT78%
2Oxazine cyclizationo-Aminophenol, glyoxal, acetic acid65%
3Amide couplingEDC, HOBt, DIPEA, DMF82%

A gram-scale synthesis reported in achieved 79% yield via optimized domino reactions, highlighting scalability.

Post-Synthetic Modifications

The compound’s functional groups enable further derivatization:

  • Acylation: Reaction with acyl chlorides modifies the carboxamide .

  • Reduction: LiAlH4_4 reduces the oxazine carbonyl to a secondary alcohol .

  • Cyclization: Acid-mediated processes yield tetracyclic derivatives like oxazolo-carbazoles .

Biological Activity and Mechanisms

Antimicrobial Properties

Carbazole derivatives exhibit broad-spectrum antimicrobial activity. The benzoxazine moiety enhances membrane permeability, while the carbazole core intercalates into microbial DNA . Preliminary studies suggest MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

Applications in Materials Science

Organic Electronics

The carbazole unit’s planar structure and electron-rich nature make the compound a candidate for OLEDs. Derivatives like 6H-oxazolo[4,5-c]carbazole exhibit blue-emitting properties with a quantum yield of 0.42 .

Polymer Stabilization

Incorporating the benzoxazine ring into polymers improves thermal stability (Td_{d} > 300°C) and flame retardancy due to nitrogen and oxygen content.

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